molecular formula C18H17F3N2OS B2426546 6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide CAS No. 1024052-82-1

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide

Cat. No. B2426546
CAS RN: 1024052-82-1
M. Wt: 366.4
InChI Key: BOCRJWCRPHAAFK-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide” is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is then attached to a quinoline structure with a carbothioamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect its polarity, solubility, and stability .

Scientific Research Applications

Drug Synthesis

6-Methyl(1,2,3,4-tetrahydroquinolyl): serves as a valuable intermediate in pharmaceutical synthesis. Researchers have investigated its potential for developing novel drugs due to its structural features and reactivity. By incorporating this compound into drug design, scientists aim to create therapeutic agents with enhanced efficacy and reduced side effects .

Heterocycle Synthesis

Heterocycles play a crucial role in medicinal chemistry and materials science. The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of a heterocyclic ring system. Researchers explore various synthetic routes, including domino reactions, to access these heterocycles efficiently. The resulting compounds may exhibit diverse biological activities .

Biomimetic Pathways

Domino reactions, also known as tandem or cascade reactions, mimic natural biosynthetic pathways. By using simple starting materials, chemists can achieve complex transformations. The biomimetic approach allows for efficient synthesis of bioactive natural products and pharmaceutical agents6-Methyl(1,2,3,4-tetrahydroquinolyl) participates in such cascades, contributing to drug discovery and total synthesis .

Atom Economy and Green Chemistry

Domino reactions offer excellent atom economy, high selectivity, and minimal waste. These features align with green chemistry principles. By avoiding the isolation of intermediates, researchers reduce environmental impact6-Methyl(1,2,3,4-tetrahydroquinolyl) contributes to sustainable synthetic strategies .

Mechanism Studies

The mechanism of domino reactions involving this compound remains an active area of research. Understanding the step-by-step transformations and intermediates provides insights into reaction pathways. Researchers investigate reaction conditions, catalysts, and stereochemistry to optimize synthetic routes .

Novel Substitution Patterns

Researchers continue to explore novel substitution patterns in tetrahydroquinolines. By modifying the substituents on the quinoline ring, they aim to enhance biological activity or tailor properties for specific applications6-Methyl(1,2,3,4-tetrahydroquinolyl) offers a versatile scaffold for such studies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2OS/c1-12-4-9-16-13(11-12)3-2-10-23(16)17(25)22-14-5-7-15(8-6-14)24-18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCRJWCRPHAAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide

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